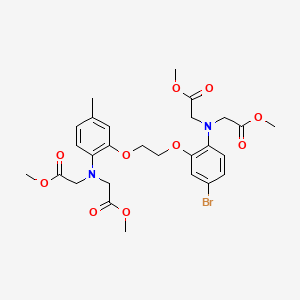

5-Bromo-5'-methyl BAPTA tetramethyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H33BrN2O10 |

|---|---|

Molekulargewicht |

625.5 g/mol |

IUPAC-Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-bromophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C27H33BrN2O10/c1-18-6-8-20(29(14-24(31)35-2)15-25(32)36-3)22(12-18)39-10-11-40-23-13-19(28)7-9-21(23)30(16-26(33)37-4)17-27(34)38-5/h6-9,12-13H,10-11,14-17H2,1-5H3 |

InChI-Schlüssel |

SXCYTVPSAWGQKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC)CC(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-5'-methyl BAPTA Tetramethyl Ester: A High-Affinity Intracellular Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intracellular Calcium Buffering

In the landscape of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and proliferation to apoptosis and neurotransmission. The spatial and temporal dynamics of intracellular Ca²⁺ signals—their amplitude, frequency, and localization—encode specific information that dictates cellular outcomes. To dissect these complex signaling pathways, precise tools are required to manipulate and control intracellular Ca²⁺ concentrations. 5-Bromo-5'-methyl BAPTA tetramethyl ester emerges as a sophisticated and valuable tool in this context, serving as a high-affinity, membrane-permeant calcium chelator designed to buffer and modulate intracellular Ca²⁺ transients.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, offering field-proven insights for its effective use in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the foundational calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a molecule rationally designed by Roger Tsien in 1980.[1] The core BAPTA structure provides a high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell.[1] This selectivity is crucial for perturbing Ca²⁺-specific pathways without affecting Mg²⁺-dependent processes.

The defining features of 5-Bromo-5'-methyl BAPTA are the asymmetric substitutions on the two phenyl rings of the BAPTA scaffold: a bromine atom at the 5-position and a methyl group at the 5'-position. These modifications fine-tune the electronic properties and, consequently, the Ca²⁺ binding affinity of the molecule.[1]

-

Electron-Withdrawing Bromine: The bromine atom is an electron-withdrawing group, which generally decreases the electron density on the aniline nitrogen, thereby lowering the affinity for Ca²⁺.[1]

-

Electron-Donating Methyl Group: Conversely, the methyl group is an electron-donating group that increases the electron density of the adjacent nitrogen, leading to a stronger coordination with Ca²⁺ and thus a higher binding affinity.[1]

This specific combination of substituents results in a moderate to high affinity for Ca²⁺, making it an effective buffer for a range of Ca²⁺ signals.[1]

The "tetramethyl ester" modification refers to the esterification of the four carboxylic acid groups of the BAPTA molecule. This renders the molecule lipophilic and membrane-permeant, allowing it to be loaded into live cells via simple incubation.[1] Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, trapping the now membrane-impermeant, active form of 5-Bromo-5'-methyl BAPTA in the cytoplasm where it can chelate calcium ions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₃BrN₂O₁₀ | [2] |

| Molecular Weight | 625.46 g/mol | [2] |

| Form | Tetramethyl Ester (membrane-permeant) | [1] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, and Chloroform | [3] |

| Calcium Affinity (Kd) of the Hydrolyzed Form | Not precisely determined. Estimated to be in the high nanomolar to low micromolar range, intermediate between 5,5'-Dimethyl BAPTA (highest affinity) and 5,5'-Dibromo BAPTA (~1.6 µM). | [1] |

Mechanism of Action: Intracellular Calcium Buffering

The primary function of 5-Bromo-5'-methyl BAPTA is to act as an intracellular Ca²⁺ buffer. By rapidly binding to free Ca²⁺ ions, it can effectively blunt or slow the rise in intracellular Ca²⁺ concentration that follows a stimulus.[1] This buffering capacity is crucial for establishing a causal link between a Ca²⁺ signal and a specific downstream cellular event. For instance, by loading cells with this chelator, researchers can determine if a subsequent event, such as the activation of a Ca²⁺-dependent enzyme or the transcription of a specific gene, is prevented, thereby confirming its dependence on the initial Ca²⁺ transient.[1]

It is important to note that in its esterified form, this compound cannot bind calcium.[1] Its function is entirely dependent on the enzymatic cleavage of the ester groups by intracellular esterases.

Figure 1: Mechanism of intracellular calcium buffering by this compound.

Experimental Protocol: Intracellular Calcium Buffering

This protocol provides a general framework for loading cells with this compound to buffer intracellular calcium. Optimal conditions, particularly the final concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, aids in solubilization)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Cells of interest

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Expert Insight: To avoid degradation due to moisture, store the stock solution in small, single-use aliquots at -20°C, protected from light.

-

-

Loading Solution Preparation:

-

On the day of the experiment, dilute the stock solution into a balanced salt solution or serum-free culture medium to the desired final working concentration (typically in the range of 1-50 µM).

-

Trustworthiness: To prevent precipitation of the hydrophobic AM ester in the aqueous loading buffer, it is recommended to first dilute the stock solution in a small volume of the buffer containing 0.02-0.05% Pluronic® F-127, vortex briefly, and then add this mixture to the final volume of the loading buffer.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time will vary depending on the cell type.

-

Causality: This incubation period allows for the passive diffusion of the esterified compound across the cell membrane and subsequent hydrolysis by intracellular esterases to the active, membrane-impermeant form.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells 2-3 times with a warm (37°C) balanced salt solution or culture medium to remove any extracellular chelator.

-

-

De-esterification and Equilibration:

-

Add fresh, warm balanced salt solution or culture medium to the cells.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular compound.

-

-

Experimental Procedure:

-

The cells are now loaded with the active calcium chelator and are ready for the experiment. Proceed with your planned stimulation and downstream analysis.

-

Self-Validation: It is advisable to run parallel control experiments, including unloaded cells and cells loaded with varying concentrations of the chelator, to assess the dose-dependent effect of calcium buffering on the cellular response.

-

Figure 2: Experimental workflow for intracellular calcium buffering.

Applications in Research and Drug Development

The ability of 5-Bromo-5'-methyl BAPTA to modulate intracellular Ca²⁺ transients makes it a versatile tool for a wide range of applications:

-

Validating Ca²⁺-Dependent Signaling Pathways: By observing the abrogation of a cellular response in the presence of the chelator, researchers can confirm the involvement of Ca²⁺ in that pathway.

-

Investigating the Role of Ca²⁺ in Disease: This compound can be used to study the contribution of dysregulated Ca²⁺ signaling in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

-

Drug Discovery and Target Validation: In drug screening, 5-Bromo-5'-methyl BAPTA can help to elucidate the mechanism of action of compounds that modulate Ca²⁺ signaling.

Conclusion

This compound is a powerful and precise tool for the investigation of intracellular calcium signaling. Its rational design, featuring asymmetric substitutions to modulate calcium affinity and esterification for cell permeability, allows for the effective buffering of intracellular Ca²⁺. By understanding its chemical properties and mechanism of action, and by following robust experimental protocols, researchers can leverage this compound to gain deeper insights into the intricate role of calcium in health and disease.

References

The Investigator's Guide to 5-Bromo-5'-methyl BAPTA, Tetramethyl Ester: Probing Intracellular Calcium Dynamics

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate symphony of cellular signaling, calcium (Ca²⁺) ions are virtuoso performers, conducting a vast array of physiological processes. From the rapid firing of neurons to the nuanced regulation of gene expression, transient fluctuations in intracellular Ca²⁺ concentration are the language of cellular communication. To decipher this language, researchers require sophisticated tools that can precisely measure these dynamic changes. This guide provides a comprehensive technical overview of one such tool: 5-Bromo-5'-methyl BAPTA, tetramethyl ester .

As a member of the BAPTA family of Ca²⁺ chelators, this molecule is engineered for the specific task of quantifying intracellular calcium. This guide will delve into the core principles of its application, from the underlying chemical design to detailed experimental protocols and data interpretation, empowering researchers to confidently integrate this indicator into their experimental repertoire.

The BAPTA Backbone: A Foundation of Selectivity and Speed

At the heart of 5-Bromo-5'-methyl BAPTA lies the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) scaffold. Developed by Roger Tsien, BAPTA was a landmark achievement in cellular biology, offering significant advantages over previous Ca²⁺ chelators like EGTA.[1] The key to BAPTA's utility is its high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations within the cell. Furthermore, BAPTA exhibits rapid on- and off-rates for Ca²⁺ binding, enabling the faithful tracking of fast calcium transients.[1]

The core structure of BAPTA features two aniline nitrogens and four carboxylate groups that form a coordination cage for a single calcium ion. The affinity of this cage for Ca²⁺ can be finely tuned by adding different substituents to the benzene rings of the BAPTA molecule. This modularity has given rise to a whole family of BAPTA derivatives, each with distinct Ca²⁺ binding affinities and, in some cases, fluorescent properties.[1]

Decoding the Modifications: 5-Bromo-5'-methyl BAPTA

The specific derivative, 5-Bromo-5'-methyl BAPTA, incorporates two key modifications to the parent BAPTA structure: a bromine atom on one benzene ring and a methyl group on the other. These substitutions are not arbitrary; they are strategically chosen to modulate the molecule's electronic properties and, consequently, its affinity for calcium.[1]

-

The Electron-Withdrawing Effect of Bromine: The bromine atom is an electron-withdrawing group. Its presence on the benzene ring pulls electron density away from the aniline nitrogen, reducing its basicity and thereby lowering the affinity of the chelator for Ca²⁺.[1]

-

The Electron-Donating Effect of the Methyl Group: Conversely, the methyl group is electron-donating. It pushes electron density towards the aniline nitrogen, increasing its basicity and thus enhancing the affinity for Ca²⁺.[1]

The interplay of these opposing electronic effects results in a BAPTA derivative with a moderate affinity for Ca²⁺ . This makes 5-Bromo-5'-methyl BAPTA particularly well-suited for measuring relatively high intracellular Ca²⁺ concentrations, where high-affinity indicators would become saturated and lose their responsiveness.[1][2]

From Impermeant to Intracellular: The Role of the Tetramethyl Ester

In its native, carboxylate form, 5-Bromo-5'-methyl BAPTA is a charged molecule and cannot passively cross the lipid bilayer of the cell membrane. To overcome this, the molecule is supplied as a tetramethyl ester .[1] In this form, the four negatively charged carboxylate groups are masked by hydrophobic methyl ester groups. This esterification renders the molecule uncharged and lipid-soluble, allowing it to readily diffuse across the cell membrane and into the cytoplasm.[1]

Once inside the cell, ubiquitous intracellular esterases cleave off the methyl ester groups, regenerating the active, membrane-impermeant carboxylate form of the indicator. This clever "pro-drug" strategy effectively traps the indicator within the cell, ensuring that the fluorescence signal originates from the intracellular environment.[1]

References

An In-Depth Technical Guide to 5-Bromo-5'-methyl BAPTA Tetramethyl Ester as a Fluorescent Indicator

Introduction: The Central Role of Calcium and the Need for Precise Measurement

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The cell maintains a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest (~100 nM) being several orders of magnitude lower than in the extracellular space (~2 mM) or within intracellular stores like the endoplasmic reticulum. Transient, localized increases in cytosolic Ca²⁺—calcium signals—are the language through which cellular commands are written and executed.

To decipher this language, researchers require tools that can precisely measure and manipulate intracellular Ca²⁺ concentrations. Chemical fluorescent indicators have been instrumental in this pursuit. This guide focuses on a specific, yet pivotal, member of the BAPTA family of Ca²⁺ chelators: 5,5'-Dibromo BAPTA , particularly its cell-permeant acetoxymethyl (AM) ester form. While the user's query mentioned "5-Bromo-5'-methyl BAPTA," the widely characterized and commercially available compound for these applications is 5,5'-Dibromo BAPTA. This guide will proceed with the understanding that this is the intended compound, valued not primarily as a bright fluorescent reporter, but as a crucial tool for buffering intracellular Ca²⁺ to study the intricate dynamics of calcium signaling.[1][2][3]

Part 1: The Molecular Principle of 5,5'-Dibromo BAPTA-AM

The BAPTA Core: A Superior Chelator

The foundational structure, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), was engineered by Roger Tsien as an improvement upon EGTA.[4] Its key advantages include a high selectivity for Ca²⁺ over magnesium (Mg²⁺), a rapid on-and-off rate for Ca²⁺ binding, and a dissociation constant (Kd) that is largely insensitive to physiological pH changes.[1][2][3][4] The addition of two bromine atoms at the 5 and 5' positions modifies the electron density of the aromatic rings, lowering the molecule's affinity for Ca²⁺ compared to the parent BAPTA. This intermediate affinity makes 5,5'-Dibromo BAPTA an excellent Ca²⁺ buffer, capable of clamping or stabilizing cytosolic Ca²⁺ at specific concentrations.[4][5]

The Role of Acetoxymethyl (AM) Esters: Gaining Cellular Access

The BAPTA core, with its four carboxylate groups, is a highly charged anion at physiological pH and cannot passively cross the lipid bilayer of the cell membrane.[1][6] To overcome this, the carboxyl groups are masked with acetoxymethyl (AM) esters. This modification neutralizes the negative charges, rendering the molecule, now 5,5'-Dibromo BAPTA-AM , lipophilic and membrane-permeant.[6][7][8][9]

Once inside the cell, the landscape changes. Ubiquitous intracellular enzymes called esterases cleave the AM groups, regenerating the original carboxylates and releasing formaldehyde and acetic acid as byproducts.[6][9][10] This enzymatic hydrolysis traps the active, Ca²⁺-sensitive form of 5,5'-Dibromo BAPTA within the cytoplasm, where it is ready to interact with free Ca²⁺ ions.[6][9]

Fluorescence Principle: A Buffer First, Indicator Second

It is critical to understand that 5,5'-Dibromo BAPTA is primarily a Ca²⁺ chelator or buffer, not a high-performance fluorescent indicator like Fluo-4 or Fura-2.[1][2] Its intrinsic fluorescence is weak and the change upon Ca²⁺ binding is not substantial enough for robust quantitative imaging of dynamic signals. Its utility as an indicator is often in specialized applications, such as NMR studies or as a reference compound.[4][5] However, its primary role in fluorescence experiments is to control the intracellular Ca²⁺ concentration, thereby allowing researchers to probe the function of Ca²⁺-dependent pathways. For instance, by pre-loading cells with BAPTA-AM, one can abolish a stimulus-induced Ca²⁺ signal, confirming that the downstream effect is indeed Ca²⁺-dependent.[11]

Part 2: Photophysical & Chemical Properties

The defining characteristic of a Ca²⁺ chelator is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to the ion. The properties of 5,5'-Dibromo BAPTA are summarized below.

| Property | Value | Source |

| Common Name | 5,5'-Dibromo BAPTA | [4] |

| Ca²⁺ Dissociation Constant (Kd) | ~1.6 µM to 3.6 µM (in absence of Mg²⁺) | [1][2][3][12] |

| Form | Available as membrane-impermeant salt and membrane-permeant AM ester | [4] |

| Primary Function | Intracellular Ca²⁺ buffer/chelator | [1][5] |

| Key Advantages | Intermediate affinity, high selectivity for Ca²⁺ over Mg²⁺, rapid binding kinetics, pH insensitivity | [4] |

| Fluorescence | Weak; not typically used as a primary fluorescent reporter | [4][5] |

Part 3: Experimental Protocol - Intracellular Ca²⁺ Buffering

This protocol provides a validated workflow for loading cells with 5,5'-Dibromo BAPTA-AM to buffer intracellular Ca²⁺, which can then be assessed using a primary fluorescent Ca²⁺ indicator like Fluo-4 AM.

Step 1: Reagent Preparation

-

Stock Solution of 5,5'-Dibromo BAPTA-AM: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethylsulfoxide (DMSO).[13][14] Aliquot into small volumes and store desiccated at -20°C, protected from light. AM esters are susceptible to hydrolysis, so minimize moisture and freeze-thaw cycles.[10][13]

-

Pluronic™ F-127 Solution (Optional): Prepare a 20% (w/v) stock solution in DMSO. This non-ionic detergent aids in the dispersion of the hydrophobic AM ester in the aqueous loading buffer.[4][13]

-

Loading Buffer: Prepare a physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, without serum. Serum often contains esterase activity that can prematurely cleave the AM ester extracellularly.[9][10]

Step 2: Cell Loading

-

Prepare Working Solution: Just before use, dilute the 5,5'-Dibromo BAPTA-AM stock solution into the loading buffer to a final concentration of 10-100 µM.[4][14] The optimal concentration must be determined empirically for each cell type and experimental goal.

-

Add Pluronic™ F-127 (Optional): To improve solubility, you can add an equal volume of the 20% Pluronic™ F-127 stock to the concentrated BAPTA-AM stock before the final dilution into the buffer. The final Pluronic™ F-127 concentration should be around 0.02-0.04%.[13]

-

Incubation: Replace the cell culture medium with the loading solution. Incubate the cells for 30-60 minutes at 20-37°C, protected from light.[10][14] The optimal time and temperature may require adjustment; lower temperatures can sometimes reduce dye compartmentalization into organelles.[13]

-

(Co-loading): If you are monitoring the buffering effect, co-load the cells with a primary Ca²⁺ indicator (e.g., Fluo-4 AM at 1-5 µM) during this incubation step.

Step 3: De-esterification and Recovery

-

Wash: After incubation, gently wash the cells two to three times with fresh, warm loading buffer to remove extracellular AM ester.[10]

-

Rest: Allow the cells to rest for at least 30 minutes at the incubation temperature to ensure complete intracellular hydrolysis of the AM esters by cellular esterases. This step is crucial for the chelator to become active.

Step 4: Data Acquisition

-

Imaging/Measurement: Using a fluorescence microscope or plate reader, acquire a baseline fluorescence signal from the co-loaded primary indicator (e.g., Fluo-4).

-

Stimulation: Apply the experimental stimulus (e.g., a GPCR agonist) that would normally elicit a Ca²⁺ response.

-

Record: Continue to record the fluorescence signal. In successfully buffered cells, the expected stimulus-induced rise in fluorescence should be significantly blunted or completely abolished compared to control cells (loaded only with the primary indicator).

Part 4: Critical Considerations & Best Practices

-

Buffer vs. Indicator: Always remember that introducing an exogenous chelator like BAPTA fundamentally alters the cell's intrinsic Ca²⁺ buffering capacity.[15][16][17] High concentrations can prevent any physiological signaling. The goal is to use the minimum concentration required to achieve the desired experimental effect.

-

AM Ester Hydrolysis: Incomplete hydrolysis leads to an underestimation of the active chelator concentration and can result in fluorescence artifacts.[10] Ensure adequate rest time after loading. Cell types vary in their esterase activity.[10]

-

Compartmentalization: AM esters can accumulate in organelles like mitochondria or the endoplasmic reticulum, leading to non-cytosolic signals and potential toxicity.[10] Using the lowest effective concentration and temperature can help mitigate this. The addition of probenecid to the buffer can help reduce leakage of the de-esterified indicator out of the cell via organic anion transporters.[13]

-

Toxicity: The hydrolysis of AM esters produces formaldehyde, which can be toxic to cells. Overloading cells with high concentrations or for extended periods should be avoided. Always run parallel viability controls (e.g., Trypan Blue exclusion) to ensure the loading protocol is not compromising cell health.

-

In Vivo Challenges: The use of AM esters in whole organisms (in vivo) is challenging due to the high activity of extracellular esterases in the plasma, which can cleave the AM groups before the probe can enter the target cells.[9]

Conclusion

5,5'-Dibromo BAPTA-AM is a powerful but specialized tool. While it is not a primary choice for visualizing Ca²⁺ transients due to its weak fluorescence, its role as a moderate-affinity, cell-permeant Ca²⁺ buffer is indispensable. By allowing researchers to precisely control and clamp intracellular Ca²⁺ levels, it provides a direct method for dissecting the necessity of calcium signaling in virtually any cellular pathway. Understanding its core principles—from the chemistry of the BAPTA core and the function of AM esters to the potential experimental pitfalls—is paramount to its successful application in advancing our knowledge of cellular physiology.

References

- 1. biotium.com [biotium.com]

- 2. Biotium 5, 5'-Dibromo BAPTA, tetrapotassium salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. thomassci.com [thomassci.com]

- 4. interchim.fr [interchim.fr]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. What is an AM ester? | AAT Bioquest [aatbio.com]

- 7. raineslab.com [raineslab.com]

- 8. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Calcium buffering - Wikipedia [en.wikipedia.org]

- 16. ahajournals.org [ahajournals.org]

- 17. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-5'-methyl BAPTA Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of BAPTA Chelators in Cellular Research

The precise regulation of intracellular calcium (Ca²⁺) concentration is fundamental to a vast array of cellular processes, from signal transduction and muscle contraction to gene expression and apoptosis. The ability to manipulate and monitor these Ca²⁺ levels is therefore a cornerstone of modern biological research. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of Ca²⁺ chelators that have become indispensable tools in this endeavor. Their high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), and their rapid binding kinetics make them superior to older chelators like EGTA for many applications.

This guide provides a detailed technical overview of the synthesis and purification of a specific BAPTA derivative, 5-Bromo-5'-methyl BAPTA tetramethyl ester. This asymmetrically substituted analog offers a tailored affinity for Ca²⁺, making it a valuable tool for specific experimental windows. The tetramethyl ester form confers membrane permeability, allowing for the loading of the chelator into live cells, where intracellular esterases cleave the ester groups to trap the active, Ca²⁺-binding free acid form.

This document is structured to provide not just a set of protocols, but a deeper understanding of the chemical principles and experimental considerations that underpin the successful synthesis and purification of this important research compound.

I. Synthetic Strategy: A Rational Approach to Asymmetric BAPTA Ester Synthesis

The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the construction of the asymmetrically substituted 1,2-bis(aminophenoxy)ethane core, followed by the N-alkylation of the amino groups to introduce the four methyl acetate moieties.

A. Synthesis of the 1,2-bis(aminophenoxy)ethane Core

The core of the BAPTA molecule is the 1,2-bis(aminophenoxy)ethane backbone. For an asymmetrically substituted derivative like 5-Bromo-5'-methyl BAPTA, a convergent synthesis is the most logical approach. This involves the synthesis of the two differently substituted aminophenol precursors, followed by their coupling to a 1,2-dihaloethane linker.

Precursor Synthesis:

-

2-Amino-5-bromophenol: This starting material can be synthesized from 2-aminophenol through bromination. Care must be taken to control the reaction conditions to favor mono-bromination at the para position to the hydroxyl group.

-

2-Amino-5-methylphenol: This precursor is commercially available or can be synthesized from p-cresol through nitration followed by reduction.

Core Assembly:

A Williamson ether synthesis is a robust method for coupling the aminophenol precursors to the ethylene glycol backbone. A plausible synthetic route involves the reaction of one equivalent of 2-amino-5-bromophenol and one equivalent of 2-amino-5-methylphenol with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane or 1,2-ethanediol ditosylate, in the presence of a base. To minimize the formation of symmetrical side products, a stepwise approach is recommended. First, react one of the aminophenols with the dielectrophile in a 1:1 molar ratio to form the mono-alkylation product. This intermediate can then be purified and subsequently reacted with the second aminophenol to yield the desired asymmetric 1,2-bis(aminophenoxy)ethane core.

Diagram: Proposed Synthesis of the Asymmetric 1,2-bis(aminophenoxy)ethane Core

An In-depth Technical Guide to the Application of 5-Bromo-5'-methyl BAPTA, Tetramethyl Ester as a Fluorescent Calcium Indicator

This guide provides a comprehensive technical overview of 5-Bromo-5'-methyl BAPTA, tetramethyl ester, a member of the BAPTA family of fluorescent indicators designed for the measurement of intracellular calcium concentrations. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its mechanism, practical application, and the critical considerations for experimental design and data interpretation.

Introduction: The BAPTA Framework for Calcium Chelation

The foundation of 5-Bromo-5'-methyl BAPTA lies in its parent molecule, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA-based indicators are renowned for their high selectivity for calcium (Ca²⁺) over other divalent cations like magnesium (Mg²⁺), a crucial feature for accurate measurements within the complex intracellular environment.[1] Unlike many other fluorescent dyes, BAPTA derivatives are also relatively insensitive to pH changes around physiological levels, further enhancing their reliability.[2]

The subject of this guide, 5-Bromo-5'-methyl BAPTA, is chemically modified to fine-tune its Ca²⁺ binding affinity and spectral properties. The addition of a bromine atom and a methyl group to the BAPTA structure alters the electron density of the aromatic rings, which in turn influences the dissociation constant (Kd) for calcium and the molecule's fluorescence characteristics.[3]

Mechanism of Action: From Non-fluorescent Ester to a Calcium-Responsive Fluorophore

5-Bromo-5'-methyl BAPTA is supplied as a tetramethyl ester, a chemically modified form that renders the molecule cell-permeant. The ester groups mask the negatively charged carboxylates, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester groups, liberating the active, membrane-impermeant form of the indicator, which is then trapped in the cytoplasm.[1][4]

Upon binding to Ca²⁺, the conformation of the BAPTA cage changes. This change in the chelator's structure alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence. Typically, this results in a significant increase in fluorescence intensity, which can be measured to determine the intracellular Ca²⁺ concentration.

Physicochemical and Spectroscopic Properties

While specific, empirically determined spectroscopic data for 5-Bromo-5'-methyl BAPTA, tetramethyl ester is not widely published, we can infer its general characteristics based on the BAPTA family of indicators. The tetramethyl ester form is essentially non-fluorescent. The fluorescence properties become apparent only after hydrolysis within the cell and subsequent binding to calcium.

For illustrative purposes, the table below presents data for related BAPTA compounds. Researchers using 5-Bromo-5'-methyl BAPTA are strongly advised to empirically determine the spectral properties in their specific experimental buffer system.

| Property | Value (Illustrative for Related Compounds) | Notes |

| Molecular Formula | C₂₇H₃₃BrN₂O₁₀ | For 5-Bromo-5'-methyl BAPTA, tetramethyl ester |

| Molecular Weight | 625.46 g/mol | For 5-Bromo-5'-methyl BAPTA, tetramethyl ester |

| Form | Tetramethyl Ester | Cell-permeant prodrug |

| Excitation Max (Ca²⁺-bound) | ~360 - 500 nm (estimated) | Highly dependent on specific substitutions. For example, the parent BAPTA has an absorption maximum around 274 nm when bound to calcium.[1] Other BAPTA-based indicators like Oregon Green 488 BAPTA have excitation peaks around 493 nm.[5] |

| Emission Max (Ca²⁺-bound) | ~500 - 530 nm (estimated) | Dependent on the fluorophore component. Oregon Green 488 BAPTA has an emission peak at 522 nm.[5] |

| Dissociation Constant (Kd) | Variable | The Kd is a critical parameter that defines the concentration range over which the indicator is most sensitive. The bromo and methyl substitutions on the BAPTA core will influence this value. |

| Solubility | Soluble in DMSO | Stock solutions are typically prepared in anhydrous DMSO. |

| Storage | -20°C, desiccated and protected from light | Proper storage is crucial to prevent degradation. |

Experimental Protocols

Preparation of Stock Solution

Rationale: A concentrated stock solution in an anhydrous organic solvent is necessary for accurate and reproducible dilution into aqueous buffers for cell loading. Anhydrous DMSO is the solvent of choice due to its ability to dissolve the hydrophobic ester and its miscibility with aqueous media.

Protocol:

-

Allow the vial of 5-Bromo-5'-methyl BAPTA, tetramethyl ester to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Prepare a 1-5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM solution, dissolve 1 mg of the compound (MW ~625.46 g/mol ) in approximately 1.6 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Cell Loading with 5-Bromo-5'-methyl BAPTA, Tetramethyl Ester

Rationale: The goal of cell loading is to achieve a sufficient and uniform intracellular concentration of the active indicator with minimal cytotoxicity. The final working concentration and incubation time are critical parameters that need to be optimized for each cell type. The non-ionic detergent Pluronic® F-127 is often used to aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer.

Protocol:

-

Grow cells to the desired confluency on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes or coverslips).

-

Prepare a loading buffer. A common choice is a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Prepare the working solution by diluting the DMSO stock solution into the loading buffer. A typical final concentration ranges from 1 to 10 µM.

-

To aid in solubilization, the DMSO stock can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading buffer.

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.

-

After incubation, wash the cells two to three times with fresh loading buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the indicator by intracellular esterases.

-

The cells are now ready for fluorescence imaging.

Visualization of Key Processes

Cellular Uptake and Activation Pathway

The following diagram illustrates the process of cellular loading and activation of 5-Bromo-5'-methyl BAPTA, tetramethyl ester.

Caption: Cellular uptake and activation of the calcium indicator.

Experimental Workflow for Fluorescence Measurement

This diagram outlines a typical workflow for measuring intracellular calcium changes using 5-Bromo-5'-methyl BAPTA.

Caption: Workflow for measuring intracellular calcium dynamics.

Considerations for Experimental Design and Interpretation

-

Determination of Spectral Properties: As previously mentioned, it is crucial to experimentally determine the excitation and emission spectra of the Ca²⁺-bound form of 5-Bromo-5'-methyl BAPTA in a buffer that mimics the intracellular ionic environment. This can be done using a spectrofluorometer.

-

Calibration: For quantitative measurements of Ca²⁺ concentrations, a calibration is necessary. This typically involves treating the loaded cells with an ionophore (e.g., ionomycin) in the presence of known concentrations of extracellular Ca²⁺ to determine the fluorescence at saturating (Fmax) and minimal (Fmin) Ca²⁺ levels.

-

Phototoxicity and Photobleaching: Like all fluorescent dyes, 5-Bromo-5'-methyl BAPTA is susceptible to photobleaching and can induce phototoxicity with excessive excitation light. It is important to use the lowest possible excitation intensity and exposure time that still provides an adequate signal-to-noise ratio.

-

Indicator Buffering: It is important to recognize that the indicator itself is a Ca²⁺ chelator and can buffer intracellular Ca²⁺, potentially altering the kinetics and amplitude of Ca²⁺ signals. The lowest possible concentration of the indicator that yields a measurable signal should be used.

-

Compartmentalization: In some cell types, AM esters can be sequestered into organelles, leading to non-uniform cytosolic distribution. This should be assessed by imaging the intracellular distribution of the dye.

Conclusion

5-Bromo-5'-methyl BAPTA, tetramethyl ester is a valuable tool for the investigation of intracellular calcium signaling. Its cell-permeant nature allows for straightforward loading into a wide variety of cell types. While the precise spectral characteristics of this specific derivative require empirical determination, the principles and protocols outlined in this guide provide a solid foundation for its successful application in research. By carefully considering the experimental parameters and potential artifacts, researchers can leverage this indicator to gain significant insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.

References

The Evolution of Intracellular Calcium Measurement: A Technical Guide to the Development and Application of BAPTA-Based Indicators

Abstract: The transient rise and fall of intracellular calcium (Ca²⁺) concentrations govern a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to visualize and quantify these dynamic changes has been pivotal to our understanding of cell biology. This technical guide provides an in-depth exploration of the historical development of BAPTA-based fluorescent indicators, the cornerstone of modern Ca²⁺ imaging. Beginning with the conceptual breakthrough of the BAPTA chelator by Roger Y. Tsien, we trace the evolution of these powerful tools through successive generations, from the ratiometric pioneers Fura-2 and Indo-1 to the widely used Fluo series and the development of red-shifted indicators for advanced applications. This guide offers researchers, scientists, and drug development professionals a detailed narrative of the scientific rationale behind these developments, practical insights into their application, and a forward look into the future of Ca²⁺ imaging.

The Pre-BAPTA Era: The Challenge of Measuring Intracellular Calcium

Prior to the 1980s, researchers faced significant hurdles in their quest to measure intracellular Ca²⁺. Early methods relied on Ca²⁺-sensitive photoproteins like aequorin, isolated from jellyfish, and metallochromic dyes such as Arsenazo III. While groundbreaking for their time, these tools were fraught with limitations. They often exhibited low sensitivity, required disruptive introduction into cells via microinjection, and, most critically, lacked robust selectivity for Ca²⁺ over other abundant divalent cations like magnesium (Mg²⁺), which exists at concentrations thousands of times higher than resting Ca²⁺ levels in the cytoplasm.[1] Furthermore, their signals were difficult to calibrate and quantify, making it challenging to determine absolute Ca²⁺ concentrations. The scientific community required a new class of tools with a defined set of ideal properties: high selectivity for Ca²⁺, appropriate affinity for physiological Ca²⁺ levels, minimal perturbation by pH, and optical properties that would allow for robust quantification.

The BAPTA Revolution: Roger Y. Tsien's Breakthrough

The landscape of Ca²⁺ signaling research was irrevocably changed in 1980 when Roger Y. Tsien published his seminal work describing a novel family of Ca²⁺ chelators.[1][2][3] At the heart of this innovation was 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, or BAPTA .[1][2]

The Conceptual Leap: Designing a Superior Ca²⁺ Chelator

Tsien's design was a triumph of rational molecular engineering. He started with the well-known Ca²⁺ chelator EGTA, which already possessed good Ca²⁺/Mg²⁺ selectivity. However, EGTA's Ca²⁺ binding was slow and highly dependent on pH within the physiological range.[1][4] Tsien's ingenious solution was to replace the flexible ethylene glycol bridge of EGTA with a more rigid aromatic structure, incorporating the nitrogen atoms into aniline rings.[1]

References

An In-Depth Technical Guide to 5-Bromo-5'-methyl BAPTA Tetramethyl Ester: A Tool for Intracellular Calcium Chelation

This guide provides a comprehensive technical overview of 5-Bromo-5'-methyl BAPTA tetramethyl ester, a cell-permeant calcium chelator. It is intended for researchers, scientists, and drug development professionals who are investigating the intricate roles of intracellular calcium signaling in various biological processes. This document delves into the core principles of its mechanism of action, provides practical guidance for its application, and discusses the critical considerations for data interpretation, thereby empowering researchers to leverage this tool with scientific rigor.

Introduction: The BAPTA Family and the Significance of Intracellular Calcium Buffering

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore paramount for cellular function. To dissect the roles of Ca²⁺ in these processes, researchers rely on a toolkit of molecules that can modulate its concentration. Among these, the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators has proven to be invaluable.

BAPTA and its derivatives are highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and exhibit rapid binding kinetics, making them effective intracellular Ca²⁺ buffers.[1] The parent BAPTA molecule is a membrane-impermeant free acid. To facilitate its entry into live cells, it is often used in its acetoxymethyl (AM) or tetramethyl ester form. These lipophilic ester groups mask the charged carboxylates, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, trapping the now membrane-impermeant, active form of BAPTA in the cytosol.[1][2]

This compound is an asymmetrically substituted derivative of BAPTA. The introduction of a bromine atom and a methyl group onto the aromatic rings of the BAPTA core modifies its Ca²⁺ binding affinity, allowing for the fine-tuning of intracellular Ca²⁺ buffering.

Physicochemical Properties and Mechanism of Action

Understanding the fundamental properties of 5-Bromo-5'-methyl BAPTA is crucial for its effective application.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₃BrN₂O₁₀ | MedChemExpress[3] |

| Molecular Weight | 625.46 g/mol | MedChemExpress[3] |

| Form | Tetramethyl ester | N/A |

| Solubility | Soluble in DMSO | General knowledge for AM esters |

Mechanism of Action: From Cell Entry to Calcium Chelation

The utility of this compound hinges on a two-step process: cellular loading and intracellular activation.

As depicted, the lipophilic tetramethyl ester form passively crosses the cell membrane. In the cytosol, intracellular esterases hydrolyze the ester bonds, converting the molecule into its active, membrane-impermeant carboxylate form. This active form then rapidly binds to free intracellular Ca²⁺, effectively buffering its concentration.

The Influence of Bromo and Methyl Substitutions on Calcium Affinity

The Ca²⁺ binding affinity of BAPTA derivatives, quantified by the dissociation constant (Kd), is a critical parameter that dictates their suitability for different experimental contexts. The Kd can be modulated by the addition of electron-withdrawing or electron-donating groups to the BAPTA aromatic rings.[4]

-

Electron-donating groups , such as methyl (-CH₃), generally increase the electron density on the chelating nitrogen atoms, thereby strengthening the coordination with Ca²⁺ and leading to a lower Kd (higher affinity). The 5,5'-dimethyl BAPTA derivative is known to have the highest affinity among BAPTA compounds.[1]

-

Electron-withdrawing groups , such as bromine (-Br), decrease the electron density, weakening the Ca²⁺ binding and resulting in a higher Kd (lower affinity). Dibromo-BAPTA, for instance, has an intermediate affinity.[1]

Note: The lack of a precise, experimentally determined Kd for 5-Bromo-5'-methyl BAPTA is a significant data gap. Researchers should exercise caution when interpreting quantitative Ca²⁺ measurements and may need to perform their own in situ calibrations.

Experimental Protocols and Considerations

The successful use of this compound requires careful attention to experimental detail, from solution preparation and cell loading to data acquisition and interpretation.

Stock Solution Preparation

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

-

To prepare a 10 mM stock solution from 1 mg of the compound (MW = 625.46 g/mol ), dissolve it in 160 µL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells. Optimal conditions, including concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Pluronic® F-127 (20% w/v in DMSO, optional but recommended)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum.

Procedure:

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Prepare the loading buffer. Dilute the this compound stock solution into the balanced salt solution or serum-free medium to the final desired working concentration (typically 1-10 µM).

-

(Optional) To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, pre-mix the BAPTA stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

Remove the culture medium from the cells and wash once with the balanced salt solution.

-

Add the loading buffer to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.

-

After incubation, remove the loading buffer and wash the cells two to three times with the balanced salt solution to remove any extracellular chelator.

-

Add fresh, pre-warmed balanced salt solution or culture medium to the cells.

-

Allow the cells to de-esterify the chelator for at least 30 minutes at room temperature or 37°C before starting the experiment. This step is crucial for the complete conversion of the ester form to the active Ca²⁺-binding form.

Trustworthiness and Self-Validating Systems: Controls and Considerations

To ensure the scientific integrity of experiments using 5-Bromo-5'-methyl BAPTA, it is imperative to include appropriate controls and to be aware of potential artifacts.

-

Vehicle Control: Always include a vehicle control (DMSO at the same final concentration used for the BAPTA-AM) to account for any effects of the solvent on the cells.

-

Loading Efficiency: The efficiency of loading and de-esterification can vary between cell types and even between experiments. It is advisable to confirm loading, for example, by co-loading with a fluorescent Ca²⁺ indicator and observing the blunting of a Ca²⁺ transient induced by a known agonist.

-

Off-Target Effects: While BAPTA is highly selective for Ca²⁺, it is not entirely inert. There are reports of BAPTA and its derivatives having Ca²⁺-independent effects, such as direct modulation of certain ion channels or effects on the cytoskeleton.[5][6] Researchers should be mindful of these potential off-target effects and, where possible, use structurally different Ca²⁺ chelators to confirm key findings. Halogenated derivatives, in particular, may have unique off-target profiles that warrant investigation.[7]

-

Buffering vs. Clamping: It is important to distinguish between Ca²⁺ buffering and Ca²⁺ clamping. At lower concentrations, BAPTA will buffer (dampen) Ca²⁺ transients. At much higher concentrations, it can effectively clamp the intracellular Ca²⁺ concentration at resting levels. The concentration required for clamping will depend on the cell type and the strength of the Ca²⁺ stimulus.

Application in Studying Calcium Signaling Pathways: The IP₃/DAG Pathway

A primary application of 5-Bromo-5'-methyl BAPTA is to investigate the role of intracellular Ca²⁺ release in signaling pathways. A classic example is the inositol trisphosphate/diacylglycerol (IP₃/DAG) pathway, which is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

In this pathway, activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[8][9][10][11] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[9][10] This rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a cellular response.

By loading cells with 5-Bromo-5'-methyl BAPTA, researchers can chelate the released Ca²⁺ and thereby inhibit the Ca²⁺-dependent downstream events. This allows for the dissection of the Ca²⁺-dependent and -independent branches of the IP₃/DAG pathway.

Data Interpretation and Troubleshooting

-

Incomplete Chelation: If the concentration of BAPTA is too low or the Ca²⁺ influx is too large, the buffering capacity may be overwhelmed, leading to only a partial reduction in the Ca²⁺ transient.

-

Cellular Toxicity: High concentrations of BAPTA-AM or prolonged incubation times can be toxic to some cell types. It is important to perform viability assays to determine the optimal loading conditions.

-

Compartmentalization: In some cell types, BAPTA-AM can be sequestered into organelles, leading to non-uniform cytosolic distribution. This can be assessed by fluorescence microscopy if a fluorescent BAPTA derivative is used or by functional assays.

Conclusion

This compound is a valuable tool for the investigation of intracellular Ca²⁺ signaling. Its cell-permeant nature and tunable Ca²⁺ affinity make it a versatile chelator for a variety of applications. However, like any scientific tool, its effective use requires a thorough understanding of its properties, careful experimental design, and the inclusion of appropriate controls. By following the principles and protocols outlined in this guide, researchers can confidently employ this compound to unravel the complex and critical roles of calcium in cellular physiology and pathophysiology.

References

- 1. interchim.fr [interchim.fr]

- 2. Calcium chelator BAPTA-AM protects against iron overload-induced chondrocyte mitochondrial dysfunction and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. IP3 and PLC [worms.zoology.wisc.edu]

- 10. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 11. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 5-Bromo-5'-methyl BAPTA tetramethyl ester in the lab

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-5'-methyl BAPTA Tetramethyl Ester

Introduction: Navigating Calcium Chelation in Cellular Research

The precise regulation of intracellular calcium (Ca²⁺) signaling is fundamental to a vast array of physiological processes, from neurotransmission to apoptosis. The ability to modulate and control these intricate signaling events is a cornerstone of modern biological research. A pivotal advancement in this field was the development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives by Roger Tsien.[1] These molecules serve as highly selective Ca²⁺ chelators, or buffers, allowing researchers to probe the causal relationships between Ca²⁺ fluctuations and cellular outcomes.[1]

This guide focuses on a specific derivative, this compound, a powerful tool for controlling intracellular Ca²⁺ levels.[2][3][4] Its utility lies in its modified structure: the four carboxylic acid groups are esterified, neutralizing their negative charge and rendering the molecule lipid-soluble and membrane-permeant.[1][5] This "pro-chelator" form can be loaded into living cells via simple incubation.[1] Once inside, ubiquitous intracellular esterases cleave the ester groups, trapping the now active, membrane-impermeant chelator in the cytoplasm.[1][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and critically, the safety and handling protocols required for the effective and responsible use of this compound in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step toward its safe and effective use. This compound is an asymmetrically substituted derivative of BAPTA, designed for enhanced utility in specific experimental contexts.[1]

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₃BrN₂O₁₀ | [2] |

| Molecular Weight | 625.46 g/mol | [1][2] |

| Appearance | Solid / Powder | N/A |

| Solubility | Soluble in DMSO, DMF, Chloroform | [5] |

| Intended Use | For Research Use Only. Not for human or veterinary use. | [1] |

The "tetramethyl ester" modification is a critical structural feature. It temporarily masks the four carboxylate groups that are essential for calcium binding, increasing the molecule's lipophilicity and allowing it to passively diffuse across the cell membrane.[1] In this esterified state, the molecule is unable to bind calcium.[1]

Section 2: Mechanism of Action: From Pro-Chelator to Active Buffer

The functionality of this compound is a two-stage process, predicated on its clever chemical design. This process transforms an inert, cell-permeable molecule into a potent, trapped intracellular calcium buffer.

-

Passive Diffusion : The lipophilic, uncharged tetramethyl ester form readily crosses the cell membrane, moving from the extracellular loading buffer into the cytoplasm.[6][7]

-

Intracellular Activation : Once inside the cell, cytosolic esterases—ubiquitous enzymes—recognize and hydrolyze the four ester groups.[1][6][8]

-

Trapping and Chelation : This enzymatic cleavage reveals the four negatively charged carboxylate groups, converting the molecule into its active, hydrophilic form. This charged molecule is now membrane-impermeant and is effectively trapped within the cell.[6] The de-esterified BAPTA derivative can now rapidly bind to free Ca²⁺ ions, acting as a high-affinity buffer that can blunt or slow rises in intracellular Ca²⁺ concentration following a stimulus.[1]

Caption: Intracellular activation of this compound.

Section 3: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively detailed, a risk assessment can be formulated based on Safety Data Sheets (SDS) for closely related BAPTA compounds and the solvent (DMSO) used for its preparation.[9][10] The primary principle is to handle it in accordance with good industrial hygiene and safety practices.[9]

-

Potential Hazards :

-

Eye Contact : May cause irritation. Direct contact with the powder or solution should be avoided.[9]

-

Skin Contact : May cause irritation upon prolonged contact. DMSO, the recommended solvent, is known to enhance the skin penetration of dissolved compounds.[9]

-

Inhalation : Inhaling the fine powder may cause respiratory tract irritation.[9]

-

Ingestion : Though unlikely in a laboratory setting, ingestion may be harmful.[11]

-

-

Risk Assessment : The overall risk is considered low when handled with appropriate personal protective equipment (PPE) and engineering controls. The primary routes of exposure are accidental skin/eye contact and inhalation of the powder. The toxicological properties have not been fully investigated, warranting a cautious approach.[9]

Section 4: Core Safety and Handling Protocols

A self-validating safety protocol relies on understanding the causality behind each step. The following procedures are designed to minimize exposure and ensure experimental integrity.

-

Personal Protective Equipment (PPE) :

-

Safety Goggles/Glasses : Must be worn at all times to protect against splashes of the DMSO solution or accidental aerosolization of the powder. Use equipment conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9][12]

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated.[9]

-

Lab Coat : A standard lab coat should be worn to protect clothing and skin.[9]

-

-

Engineering Controls :

-

Storage and Stability :

-

Long-Term Storage : Store the solid compound desiccated at -20°C, protected from light.[5][8] This prevents degradation from moisture and light.

-

Stock Solutions : DMSO stock solutions should be stored in small, single-use aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles and moisture contamination.[8]

-

-

Spill and Emergency Procedures :

-

Spill : In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. For solutions, use an inert absorbent material. Avoid dust formation.[9]

-

Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9][12]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Inhalation : Move the person to fresh air. If symptoms occur, seek medical attention.[9][12]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[9]

-

-

Waste Disposal :

Section 5: Experimental Workflow: Preparation and Cell Loading

This section provides a detailed methodology for preparing and loading this compound into live cells. The causality behind reagent choice is highlighted to ensure protocol robustness.

Step 1: Preparation of Stock Solution

The objective is to create a concentrated, stable stock solution for subsequent dilution.

-

Environment : Perform this step in a chemical fume hood.

-

Solvent Choice : Use high-quality, anhydrous dimethyl sulfoxide (DMSO). The use of anhydrous DMSO is critical to prevent premature hydrolysis of the ester groups, which would render the compound unable to enter cells.[8][14]

-

Procedure :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Prepare a stock solution at a concentration between 1-10 mM in anhydrous DMSO.[8] For example, to make a 2 mM stock solution from 1 mg of the compound (MW = 625.5 g/mol ), add 800 µL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

-

Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C, protected from light.[8]

Step 2: Preparation of Working Solution

This solution is used for direct application to the cells. It is typically prepared in a physiological buffer.

| Reagent | Recommended Range | Rationale |

| BAPTA Ester Stock | Diluted to 1-50 µM | Final concentration is cell-type dependent and must be optimized empirically.[8] |

| Physiological Buffer | e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES | Provides a stable physiological environment for the cells during loading.[14] |

| Pluronic® F-127 | 0.02% - 0.04% (final) | A non-ionic detergent that aids in the dispersion of the lipophilic AM ester in aqueous media, preventing precipitation and improving loading efficiency.[5][14] |

| Probenecid | 1 - 2.5 mM (final) | An organic anion-transport inhibitor that can reduce the extrusion of the de-esterified indicator by cellular transporters, improving intracellular retention.[14] |

Step 3: Cell Loading Protocol (General Guideline)

-

Cell Preparation : Culture adherent or suspension cells under standard conditions to the desired confluency. For adherent cells, they are typically grown on coverslips or in microplates.

-

Prepare Loading Buffer : Dilute the DMSO stock solution into the physiological buffer containing Pluronic® F-127 and/or Probenecid to achieve the desired final working concentration.

-

Loading : Remove the culture medium from the cells and replace it with the loading buffer.

-

Incubation : Incubate the cells for 15-60 minutes at 37°C.[8] The optimal time and temperature can vary significantly between cell types and should be determined experimentally.[8]

-

Washing : After incubation, wash the cells with fresh, warm physiological buffer (with probenecid, if used) to remove extracellular BAPTA ester.

-

De-esterification : Allow the cells to rest for an additional 20-30 minutes at the incubation temperature to ensure complete cleavage of the ester groups by intracellular esterases. The cells are now loaded with the active chelator and ready for the experiment.

Caption: Experimental workflow for safe preparation and cell loading.

Conclusion

This compound is an invaluable reagent for researchers investigating the complex roles of intracellular calcium. Its efficacy is directly tied to its chemical design, which allows for efficient loading and subsequent activation within living cells. However, realizing its full potential requires a commitment to rigorous safety and handling protocols. By understanding the properties of the compound, implementing appropriate personal protective equipment and engineering controls, and following validated experimental workflows, researchers can ensure both the integrity of their data and the safety of all laboratory personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 钙指示剂 | MCE [medchemexpress.cn]

- 5. interchim.fr [interchim.fr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. docs.aatbio.com [docs.aatbio.com]

An In-Depth Technical Guide to 5-Bromo-5'-methyl BAPTA Tetramethyl Ester: A High-Affinity Modulator of Intracellular Calcium Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-5'-methyl BAPTA tetramethyl ester, a crucial tool for the precise control and investigation of intracellular calcium (Ca²⁺) signaling. As a Senior Application Scientist, the following sections synthesize its fundamental properties, mechanism of action, and field-proven applications, offering both theoretical understanding and practical guidance for its use in research and development.

Core Compound Identification and Physicochemical Properties

This compound is a specifically engineered derivative of the foundational Ca²⁺ chelator, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its asymmetric substitution pattern is designed to fine-tune its Ca²⁺ binding affinity, making it a valuable asset for specific experimental contexts.

Quantitative Data Summary

A precise understanding of a compound's properties is paramount for its effective application. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₃BrN₂O₁₀ | [1] |

| Molecular Weight | ~625.5 g/mol | [1] |

| CAS Number | Not definitively assigned. | |

| Appearance | Typically a solid. | |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [2] |

A Note on the CAS Number: A specific CAS Registry Number for the asymmetrically substituted this compound is not consistently available in public databases. Researchers should exercise caution and verify the identity of the compound through analytical data provided by the supplier. For reference, the CAS number for the related symmetrical compound, 5,5′-Dibromo-BAPTA, is 111248-72-7[3].

Mechanism of Action: From Cell Entry to Calcium Buffering

The utility of this compound hinges on a two-stage mechanism: its entry into the cell and its subsequent interaction with intracellular Ca²⁺.

The Role of Tetramethyl Esterification: Achieving Cell Permeability

The core BAPTA structure is a highly charged molecule, rendering it impermeable to the lipid bilayer of cell membranes[2]. To overcome this, the four carboxylic acid groups are esterified with methyl groups. This modification neutralizes the negative charges and increases the molecule's lipophilicity, transforming it into a membrane-permeant "pro-chelator"[1]. This allows researchers to load the compound into live cells simply by incubation.

Intracellular Activation via Esterase Cleavage

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the four methyl ester groups. This process regenerates the carboxylate anions, trapping the now membrane-impermeant, active form of 5-Bromo-5'-methyl BAPTA within the cytoplasm where it is capable of binding Ca²⁺[1].

Caption: Intracellular loading and activation workflow.

Fine-Tuning Ca²⁺ Affinity: The Impact of Bromo and Methyl Substituents

The BAPTA scaffold provides a versatile platform for tuning Ca²⁺ binding affinity through aromatic ring substitutions. In this specific derivative:

-

The electron-withdrawing bromine atom at the 5-position generally decreases the electron density of the chelating site, thereby reducing its affinity for Ca²⁺.

-

The electron-donating methyl group at the 5'-position tends to increase electron density, thus increasing the affinity for Ca²⁺.

This combination of substituents results in a moderate-to-high affinity for Ca²⁺, making it an effective buffer for a range of physiological Ca²⁺ signals that might be too large or sustained for lower-affinity chelators[1]. This rational design allows for more precise experimental control over intracellular Ca²⁺ transients.

Core Applications in Research and Development

The primary application of this compound is to act as an intracellular Ca²⁺ buffer. By rapidly binding to free Ca²⁺ ions, it can effectively blunt or slow the rise in intracellular Ca²⁺ concentration following a stimulus[1]. This capability is crucial for establishing a causal link between Ca²⁺ fluctuations and specific physiological outcomes.

Key research applications include:

-

Deciphering Signaling Pathways: By loading cells with this BAPTA derivative, researchers can determine if a downstream event, such as the activation of a Ca²⁺-dependent enzyme or the transcription of a specific gene, is abrogated. This helps to confirm the necessity of a Ca²⁺ signal in a particular pathway[4].

-

Preventing Excitotoxicity: In neuroscience, excessive Ca²⁺ influx is a known mediator of cell death. BAPTA derivatives can be used to chelate this excess Ca²⁺, providing a tool to study and potentially mitigate excitotoxic damage[5].

-

Studying Muscle Contraction: The precise control of Ca²⁺ is fundamental to muscle physiology. BAPTA can be used to modulate Ca²⁺ availability and study its impact on excitation-contraction coupling.

-

Investigating Apoptosis: Calcium signaling is intricately linked with programmed cell death. This chelator allows for the investigation of the specific roles that Ca²⁺ transients play in the initiation and execution of apoptotic pathways[6].

Caption: Role as an intracellular calcium buffer.

Experimental Protocols: A Self-Validating System

The following protocol provides a generalized, field-proven methodology for loading cells with this compound. Note: Optimal concentrations and incubation times are cell-type dependent and must be determined empirically.

Preparation of Stock Solutions

-

Reconstitution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C and protected from light.

Cell Loading Protocol

-

Cell Culture: Plate cells on an appropriate substrate (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency.

-

Prepare Loading Buffer: Dilute the DMSO stock solution into a serum-free medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically 1-10 µM).

-

Causality Insight: Serum contains esterases that can prematurely cleave the ester groups. Therefore, a serum-free medium is critical for efficient cell loading.

-

Optional: To aid in the solubilization of the lipophilic ester form, a non-ionic detergent like Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%[2].

-

-

Incubation: Remove the culture medium from the cells and replace it with the prepared loading buffer. Incubate the cells for 30-60 minutes at 37°C.

-

Trustworthiness Check: The incubation time is a critical parameter. Insufficient time leads to poor loading, while excessive time can lead to cellular stress or off-target effects[7].

-

-

Wash and De-esterification: After incubation, wash the cells two to three times with a fresh, warm physiological buffer to remove any extracellular compound.

-

De-esterification Period: Incubate the cells in the fresh buffer for an additional 30 minutes at 37°C. This allows the intracellular esterases to fully cleave the ester groups, ensuring the chelator is in its active, Ca²⁺-binding form.

-

Validation (Recommended): The efficacy of Ca²⁺ buffering can be confirmed by co-loading cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and challenging them with a Ca²⁺ ionophore like ionomycin. A significant reduction in the fluorescence signal compared to control cells (without BAPTA) validates the buffering capacity[8].

Concluding Remarks and Future Perspectives

This compound stands as a testament to the power of rational chemical design in biological research. Its tailored affinity and cell-permeant nature provide an indispensable tool for dissecting the complex and ubiquitous role of Ca²⁺ in cellular physiology and pathophysiology. While its primary function is Ca²⁺ chelation, researchers should remain aware of potential off-target, Ca²⁺-independent effects, as have been noted for other BAPTA derivatives[9]. As with any powerful tool, rigorous controls and careful experimental design are paramount to generating trustworthy and authoritative data. The continued development of such precisely tuned molecular probes will undoubtedly continue to illuminate the intricate world of cellular signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? [research.kuleuven.be]

Methodological & Application

Application Notes and Protocols for Live-Cell Calcium Imaging with 5-Bromo-5'-methyl BAPTA, Tetramethyl Ester

Introduction: The Dynamic World of Intracellular Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate decisions.[1][2][3] Cells maintain a steep electrochemical gradient by keeping cytosolic Ca²⁺ concentrations at a resting level of approximately 100 nM, which is several orders of magnitude lower than the extracellular environment.[2] Upon stimulation, transient increases in cytosolic Ca²⁺, originating from either influx across the plasma membrane or release from intracellular stores like the endoplasmic reticulum, create complex spatial and temporal signals that are decoded by a host of Ca²⁺-binding proteins.[1][2][4][5]

To decipher these intricate signals, researchers rely on a toolkit of fluorescent indicators. Among these, the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators has been pivotal.[6] BAPTA and its derivatives are highly selective for Ca²⁺ over other divalent cations like magnesium and are relatively insensitive to pH changes in the physiological range.[6] By modifying the core BAPTA structure, a diverse palette of indicators with varying affinities and spectral properties has been developed to suit different experimental needs.[7]

This guide focuses on a specific derivative, 5-Bromo-5'-methyl BAPTA, provided as a tetramethyl ester (AM) for live-cell applications. This modification renders the molecule membrane-permeant, allowing for non-invasive loading into the cytoplasm.[7] This document provides a comprehensive overview of its mechanism, protocols for its characterization and use, and expert insights into obtaining high-quality data for your research and drug discovery programs.

Understanding 5-Bromo-5'-methyl BAPTA-AM: A Chemically-Tuned Calcium Probe